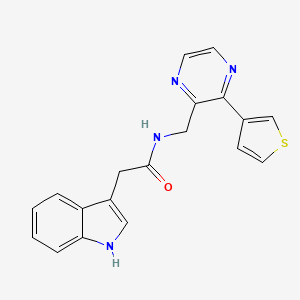

2-(1H-indol-3-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide

Description

This compound features a core structure comprising an indole moiety linked via an acetamide group to a pyrazine ring substituted with a thiophen-3-yl group. Its structural complexity arises from the integration of heterocyclic systems (indole, pyrazine, thiophene), which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name |

2-(1H-indol-3-yl)-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4OS/c24-18(9-14-10-22-16-4-2-1-3-15(14)16)23-11-17-19(21-7-6-20-17)13-5-8-25-12-13/h1-8,10,12,22H,9,11H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUAHBKKCTKWVON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)NCC3=NC=CN=C3C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Indole Derivative: Starting with an indole precursor, the indole ring is functionalized at the 3-position using electrophilic substitution reactions.

Synthesis of the Pyrazine Derivative: The pyrazine ring is synthesized separately, often through cyclization reactions involving appropriate precursors.

Coupling Reaction: The indole and pyrazine derivatives are then coupled using a suitable linker, such as an acetamide group. This step often involves amide bond formation through condensation reactions using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Thiophene Introduction: The thiophene ring is introduced through a substitution reaction, where the thiophene derivative is attached to the pyrazine ring under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:

Catalysis: Using catalysts to enhance reaction rates and selectivity.

Flow Chemistry: Implementing continuous flow reactors to improve scalability and efficiency.

Purification: Employing advanced purification techniques such as chromatography and recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiophene rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed on the pyrazine ring using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the thiophene and pyrazine rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring may yield indole-3-carboxylic acid derivatives, while reduction of the pyrazine ring could produce dihydropyrazine derivatives.

Scientific Research Applications

Recent research has demonstrated that compounds containing indole and thiophene moieties exhibit significant biological activities, including:

- Anticancer Properties : Studies have shown that derivatives of indole exhibit cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer). The addition of thiophene and pyrazine groups may enhance these effects by modulating cellular pathways involved in tumor growth and survival .

- Antimicrobial Activity : Indole-based compounds have been reported to possess antimicrobial properties against a range of pathogens. The incorporation of thiophene and pyrazine structures may improve their efficacy as antimicrobial agents through synergistic effects .

- Neuroprotective Effects : Some studies suggest that indole derivatives can offer neuroprotection, potentially benefiting conditions like Alzheimer's disease. The specific interactions of 2-(1H-indol-3-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide with neuroreceptors warrant further investigation .

Therapeutic Applications

The unique structural features of this compound suggest several potential therapeutic applications:

| Therapeutic Area | Potential Application |

|---|---|

| Cancer Treatment | Targeting specific cancer pathways for enhanced efficacy |

| Antimicrobial Agents | Development of new antibiotics against resistant strains |

| Neurodegenerative Diseases | Potential treatments for Alzheimer's or Parkinson's disease |

Case Studies

- Case Study on Anticancer Activity : A study investigated the cytotoxic effects of various indole derivatives on HepG2 and A549 cell lines, revealing that modifications with thiophene and pyrazine significantly increased cytotoxicity compared to unmodified indoles .

- Research on Antimicrobial Efficacy : Another study focused on the antimicrobial properties of thiophene-containing indole derivatives, showcasing their effectiveness against Gram-positive and Gram-negative bacteria, thus highlighting their potential as new antibiotic candidates .

Mechanism of Action

The mechanism by which 2-(1H-indol-3-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide exerts its effects is likely related to its interaction with molecular targets such as enzymes, receptors, or DNA. The indole moiety can intercalate with DNA, while the pyrazine and thiophene rings may interact with proteins or other biomolecules, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Insights

- Heterocyclic Diversity : The target compound’s pyrazine-thiophene combination distinguishes it from analogs with simpler aromatic (e.g., phenethyl in compound 88) or single-heterocycle systems (e.g., thien-2-yl in compound 4112). Pyrazine rings often enhance solubility and hydrogen-bonding capacity, which could influence bioavailability .

- Polar Groups: Compound 88’s 4-hydroxyphenethyl group introduces polarity absent in the target, possibly affecting membrane permeability . Bulkier Moieties: The tert-butylphenyl and furan groups in V014-0775 suggest a design for enhanced steric interactions in enzyme active sites .

Physicochemical Properties

- Melting Points : The target’s melting point is unreported, but analogs like those in show melting points between 159–187°C, correlating with crystalline stability from nitro and methyl groups .

- Spectral Data :

- NMR : Compound 3x () exhibits distinct indole NH signals at δ 8.23 ppm and acetamide carbonyl shifts near δ 1.91 ppm, comparable to expected patterns in the target .

- XRD/DFT : Compound 3a () demonstrates close alignment between experimental and calculated bond lengths (e.g., C(9)-N(1) = 1.376 Å), validating computational modeling for similar acetamide derivatives .

Biological Activity

2-(1H-indol-3-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Indole Moiety : The indole ring can be synthesized via Fischer indole synthesis, involving phenylhydrazine and an aldehyde or ketone under acidic conditions.

- Thiophene and Pyrazine Synthesis : The thiophene ring is constructed using the Gewald reaction, while the pyrazine moiety is formed through various condensation reactions involving suitable precursors.

Anticancer Properties

Recent studies have shown that this compound exhibits significant anticancer activity. A study reported that derivatives of this compound demonstrated preferential suppression of rapidly dividing cancer cells, such as A549 (lung cancer) and HepG2 (liver cancer) cell lines, with IC50 values in the low micromolar range .

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| A549 | 5.0 | Significant growth inhibition |

| HepG2 | 4.5 | Moderate growth inhibition |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It showed potent activity against Methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) as low as 0.98 μg/mL, indicating its potential as an effective antibacterial agent .

| Pathogen | MIC (μg/mL) |

|---|---|

| MRSA | 0.98 |

| Staphylococcus aureus | 1.0 |

| Escherichia coli | 4.0 |

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit specific kinases involved in cell proliferation pathways, leading to reduced tumor growth.

- Receptor Modulation : It may interact with various receptors or enzymes that are crucial for microbial survival or cancer cell metabolism.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- A549 Cell Line Study : A derivative exhibited an IC50 of 5 μM against A549 cells, demonstrating significant cytotoxicity compared to control treatments.

- MRSA Infection Model : In vivo studies showed that treatment with this compound significantly reduced bacterial load in infected mice, supporting its potential for clinical applications.

Structure–Activity Relationship (SAR)

The presence of the thiophene and pyrazine rings in the structure contributes to the unique electronic properties that enhance biological activity. Variations in substituents on these rings can lead to different biological profiles, suggesting avenues for further research and optimization.

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and functional group integration, with 2D techniques (e.g., COSY, NOESY) resolving conformational ambiguities .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and detects impurities .

- Infrared (IR) Spectroscopy : Identifies characteristic peaks (e.g., amide C=O stretch at ~1650 cm⁻¹) .

How can researchers optimize the coupling reaction between the indole and pyrazine moieties to minimize by-products?

Advanced Research Question

- Reagent stoichiometry : A 1.2:1 molar ratio of indole derivative to pyrazine-thiophene precursor reduces unreacted starting material .

- Inert atmosphere : Conducting reactions under nitrogen/argon minimizes oxidation of thiophene or indole groups .

- Real-time monitoring : Thin-layer chromatography (TLC) or HPLC tracks reaction progress and identifies by-product formation early .

What strategies are employed to resolve contradictions in biological activity data across different studies involving this compound?

Advanced Research Question

Discrepancies may arise from:

- Purity variations : Standardize synthesis and purification protocols to ensure ≥95% purity .

- Assay conditions : Validate cell-based assays using consistent cell lines (e.g., HEK293 or HeLa) and incubation times .

- Target selectivity : Use siRNA knockdown or CRISPR-edited models to confirm specificity for suspected targets (e.g., kinases or GPCRs) .

What computational methods are recommended for predicting the interaction of this compound with biological targets?

Advanced Research Question

- Molecular docking : Tools like AutoDock Vina or Schrödinger predict binding affinities to enzymes (e.g., kinases) or receptors .

- Molecular Dynamics (MD) simulations : Assess stability of ligand-target complexes over time (e.g., 100-ns simulations in GROMACS) .

- QSAR modeling : Correlate structural features (e.g., thiophene substitution patterns) with activity data to guide analog design .

How do reaction conditions influence the stability of the thiophene and indole moieties during synthesis?

Basic Research Question

- Acidic/basic conditions : Avoid strong acids/bases to prevent hydrolysis of the acetamide group or ring-opening of thiophene .

- Light sensitivity : Protect reactions from UV light to prevent indole photo-oxidation .

- Temperature limits : Thiophene stability decreases above 100°C; use reflux conditions cautiously .

What methodologies are used to evaluate the compound’s pharmacokinetic properties in preclinical studies?

Advanced Research Question

- Metabolic stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS to assess CYP450-mediated degradation .

- Plasma protein binding : Equilibrium dialysis or ultrafiltration quantifies free vs. bound fractions .

- Blood-brain barrier (BBB) penetration : Parallel artificial membrane permeability assays (PAMPA) predict CNS accessibility .

How can researchers validate the proposed mechanism of action for this compound in disease models?

Advanced Research Question

- Biochemical assays : Measure inhibition constants (Ki) for purified enzymes (e.g., kinases) using fluorescence polarization .

- Gene expression profiling : RNA-seq or qPCR identifies downstream pathways affected by treatment .

- In vivo efficacy : Use xenograft models (e.g., cancer) with dose-response studies to correlate target engagement with therapeutic effects .

What are the challenges in scaling up the synthesis of this compound for in vivo studies, and how can they be mitigated?

Advanced Research Question

- Solvent volume reduction : Switch to greener solvents (e.g., ethanol) for easier large-scale purification .

- Exothermic reactions : Use jacketed reactors with temperature control to manage heat generation during coupling steps .

- Batch consistency : Implement quality control (QC) protocols (e.g., NMR, HPLC) for every synthetic batch .

How does the electronic nature of substituents on the indole or thiophene rings impact biological activity?

Advanced Research Question

- Electron-withdrawing groups (EWGs) : Methoxy or halogen substituents on indole enhance target binding via hydrophobic interactions .

- Thiophene substitution : 3-Thiophene orientation optimizes π-π stacking with aromatic residues in enzyme active sites .

- SAR studies : Synthesize analogs with systematic substitutions and compare IC₅₀ values in enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.